An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
Introduction: The Strategic Importance of Azetidine Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, saturated heterocycles have emerged as privileged scaffolds, offering a three-dimensional architecture that can enhance properties such as solubility, metabolic stability, and target engagement. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain and conformational rigidity provide a unique structural motif that can favorably influence the biological activity of a parent molecule.[2]
This guide focuses on a key building block, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (CAS No. 1251019-03-0). This molecule is of particular interest to researchers and drug development professionals as it combines the desirable features of the azetidine core with a pyrrolidinyl substituent, offering multiple points for diversification and derivatization. A thorough understanding of its physical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthetic workflows, formulation development, and ultimately, the successful generation of new therapeutic agents.[3][4] This document provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven protocols for their experimental determination.
Molecular Structure and Core Physicochemical Parameters
The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Caption: Chemical structure of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.
Table 1: Summary of Physical and Computed Properties
| Property | Value | Source |
| CAS Number | 1251019-03-0 | [5][6] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [7] |
| Molecular Weight | 226.32 g/mol | [7] |
| Physical Form | Oil | [5] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Pour Point | Data not available | |
| XLogP3 (Computed) | 1.1 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 3 | [7] |
| Topological Polar Surface Area | 41.6 Ų | [7] |
| Monoisotopic Mass | 226.16812 Da | [8] |
Experimental Determination of Physical Properties
The following sections detail robust protocols for the experimental determination of key physical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Determination of Pour Point for Oily Compounds
Given that tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate exists as an oil at ambient temperature, a classical melting point determination is not applicable. Instead, the pour point, the lowest temperature at which the oil will still flow, is a more relevant physical constant. This parameter is crucial for storage and handling in cooler environments. The following protocol is adapted from the ASTM D5853 standard for crude oils and is suitable for this type of organic compound.[9]
Principle: The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C. The pour point is taken as 3°C above the temperature at which the oil ceases to flow.[10]
Apparatus:
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Test jar (flat-bottomed glass tube)
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Jacket (to surround the test jar)
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Gasket (to position the test jar within the jacket)
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Cooling bath (e.g., dry ice/acetone or a programmable cooling unit)
-
Calibrated low-temperature thermometer
Procedure:
-
Sample Preparation: Ensure the sample is dry and free of any particulate matter. If necessary, filter the oil through a syringe filter.
-
Apparatus Assembly: Place the gasket around the test jar and insert it into the jacket. The jacket provides a uniform cooling environment and prevents rapid temperature changes.
-
Sample Loading: Transfer approximately 20 mL of the sample into the test jar.
-
Cooling: Place the entire assembly into the cooling bath. The cooling rate should be controlled to be gradual.
-
Observation: Starting at a temperature at least 10°C above the expected pour point, remove the test jar from the jacket at every 3°C interval.
-
Flow Test: Tilt the jar to a horizontal position for no more than 5 seconds. If the oil flows, return it to the cooling bath. If there is no movement, the solidification point has been reached.
-
Pour Point Determination: The pour point is recorded as the temperature of the last 3°C interval at which flow was observed.[11]
Self-Validation: The protocol's integrity is maintained by the stepwise cooling and observation, which allows for a precise determination of the temperature at which flow ceases. Running the experiment in triplicate will ensure the reproducibility of the result.
Solubility Profiling
A comprehensive solubility profile is indispensable for a synthetic building block. It informs the choice of solvents for reactions, work-up procedures, and purification (e.g., chromatography). The following protocol outlines a systematic approach to determining the solubility of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in a range of common laboratory solvents.
Principle: The solubility is determined by observing the miscibility of a defined amount of the compound in a set volume of solvent. The "like dissolves like" principle is a useful starting point, but experimental verification is essential.[12] The presence of both polar (amine, carbamate) and non-polar (tert-butyl, hydrocarbon backbone) moieties in the target molecule suggests a nuanced solubility profile.
Caption: Workflow for determining the solubility of the target compound.
Apparatus and Reagents:
-
Small glass vials (4 mL) with caps
-
Vortex mixer
-
Graduated pipettes or syringes
-
Analytical balance
-
Solvents:
-
Aqueous: Deionized Water, 5% HCl (aq), 5% NaOH (aq)
-
Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH)
-
Non-polar: Hexanes, Toluene
-
Procedure:
-
Sample Preparation: Weigh 100 mg of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate into a clean, dry vial. This provides a standard concentration of 100 mg/mL for assessment.
-
Solvent Addition: Add 1 mL of the first test solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds. This ensures thorough mixing and provides sufficient time for dissolution.
-
Observation: Allow the mixture to stand for 1 minute and observe.
-
Soluble: The mixture forms a single, clear, and homogeneous phase.
-
Partially Soluble: The mixture is cloudy or contains undissolved droplets.
-
Insoluble: Two distinct liquid layers are present, or the compound remains as a separate phase.
-
-
Record Results: Document the observation for each solvent.
-
Acid/Base Reactivity: The tests in 5% HCl and 5% NaOH are particularly informative. Solubility in aqueous acid would indicate that the basic nitrogen atoms are protonated to form a water-soluble salt. Conversely, while this molecule lacks a strongly acidic proton, insolubility in aqueous base confirms this.
Trustworthiness of the Protocol: This systematic approach, using a standardized amount of solute and solvent, provides a reliable and comparable measure of solubility across a diverse panel of solvents. The inclusion of acidic and basic aqueous solutions provides valuable information about the compound's chemical reactivity and potential for extraction.
Conclusion: A Versatile Building Block Underpinned by Predictable Properties
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate stands as a valuable and versatile building block for the synthesis of novel chemical entities. Its unique combination of a strained azetidine ring and a functionalizable pyrrolidine moiety makes it an attractive starting point for exploring new chemical space.[13] While a complete experimental dataset for all its physical properties is not yet publicly available, the computed values and the robust experimental protocols outlined in this guide provide researchers with the necessary tools to effectively handle, characterize, and utilize this compound in their drug discovery endeavors. A solid understanding of these foundational properties is the first step in unlocking the full potential of this and other innovative chemical scaffolds.
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